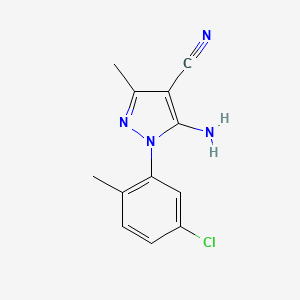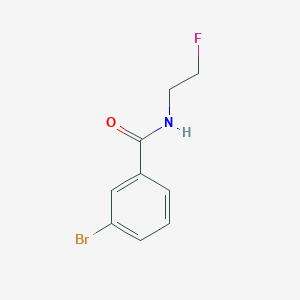
3-Bromo-4-cyano-2-(trifluoromethyl)aniline
描述
3-Bromo-4-cyano-2-(trifluoromethyl)aniline, also known as 3-BCTA, is an important synthetic intermediate used in the production of various pharmaceuticals, agrochemicals, and other materials. It is a very useful reagent in organic synthesis due to its versatility and its ability to undergo a variety of chemical reactions. 3-BCTA has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science.
作用机制
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a versatile reagent that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can also act as a nucleophile in electrophilic substitution reactions. It can also be used for the synthesis of heterocyclic compounds, polymers, and other materials.
Biochemical and Physiological Effects
3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively studied for its biochemical and physiological effects. Studies have shown that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been reported to have anti-oxidant, anti-fungal, and anti-viral activities. In addition, 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been shown to have a protective effect against oxidative stress and has been shown to be effective in treating certain neurological disorders.
实验室实验的优点和局限性
3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a very useful reagent for laboratory experiments due to its versatility and its ability to undergo a variety of chemical reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline is a toxic compound and should be handled with caution. In addition, it is important to note that 3-Bromo-4-cyano-2-(trifluoromethyl)aniline should not be used in the presence of strong acids or bases as it can react with them to form hazardous compounds.
未来方向
The potential applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline are still being explored. Future research could focus on developing new and improved synthesis methods for 3-Bromo-4-cyano-2-(trifluoromethyl)aniline. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline, such as its use in the treatment of various diseases and disorders. Finally, research could be conducted to investigate the potential environmental impacts of 3-Bromo-4-cyano-2-(trifluoromethyl)aniline and its potential for environmental pollution.
科学研究应用
3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been extensively used in scientific research due to its versatile nature. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other materials. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and imidazoles. In addition, 3-Bromo-4-cyano-2-(trifluoromethyl)aniline has been used in the synthesis of polymers, dyes, and pigments.
属性
IUPAC Name |
4-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHSDOUDHXPTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)

![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid amide](/img/structure/B1413728.png)


![3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1413735.png)
